molecular formula C44H26N8O8 B1418132 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin CAS No. 22843-73-8

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin

Cat. No. B1418132
CAS RN: 22843-73-8
M. Wt: 794.7 g/mol
InChI Key: FVHZCBQLLFLQAG-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is a porphyrin derivative with the molecular formula C44H26N8O8 . It is a macrocyclic compound that has been the focus of attention due to its potential applications in various fields .


Synthesis Analysis

The synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin and its derivatives has been reported in several studies . For instance, one study reported the synthesis of new derivatives of tetrakis (4-carboxyphenyl)porphyrin, which were examined using UV-Vis absorption and fluorescence spectroscopy .


Chemical Reactions Analysis

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has been used in the development of sensors for the detection of gases like H2S and ethanediamine . It has also been used in the preparation of metal complexes for catalyzing the electrochemical oxygen reduction reaction .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 215.1±0.3 cm3, and a polar surface area of 241 Å2 . It also has a high molecular weight of 794.726 Da .

Scientific Research Applications

Potentiometric Investigations

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has been investigated potentiometrically, revealing its basic properties in nitrobenzene solvent. The study found that the basicity of this compound decreases proportionally with the addition of nitro groups, indicating a significant influence of peripheral substituents on the porphyrin core (Gündüz, Gündüz, & Hayvalı, 1999).

Cytotoxic Activities Against Cancer Cells

A study explored the cytotoxic activities of various porphyrin derivatives, including 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin, against cancer cell lines. These compounds exhibited selective growth inhibition activities, suggesting their potential as marginally active compounds in cancer treatment (Kurniawan et al., 2018).

Spectrophotometric Determination

This compound has been used for the highly sensitive spectrophotometric determination of nitrite in natural waters. The study highlights its capability to produce significant spectral changes upon reaction with nitrite ions, making it effective for environmental analysis (Kawakami & Igarashi, 1996).

Photostability and Photodynamic Antimicrobial Activity

Research on 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin demonstrated its significant photostability and effective photodynamic antimicrobial activity. The compound showed more potent activity against Pseudomonas aeruginosa than Bacillus subtilis under visible light irradiation (Rahimi et al., 2016).

Boron Neutron Capture Therapy (BNCT)

This porphyrin compound and its metal complexes were used in a one-step synthesis of boronated porphyrins. These derivatives have potential applications in anticancer BNCT, demonstrating the versatility of this compound in therapeutic contexts (Zaitsev et al., 2009).

Porphyrin-Based Metal-Organic Frameworks

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin was used in the development of porphyrin-based metal-organic frameworks. These materials showcased effective heterogeneous catalysis and chemosensing capabilities for nitroaromatic compounds, highlighting its multifunctional applications (Pereira et al., 2018).

Fluorescent Chemosensor for Ru3+ Determination

The compound was synthesized and used as a fluorescent chemosensor for the determination of Ru3+. Its response was reported in the form of fluorescence quenching, demonstrating its potential in quantitative analysis of specific ions (Kangwanwong et al., 2012).

Future Directions

Future research directions could involve the development of sensors based on 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin for the detection of various gases . Additionally, the synthesis of new derivatives and their potential applications in various fields could be explored .

properties

IUPAC Name

5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHZCBQLLFLQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin

CAS RN

22843-73-8
Record name Tetra(p-nitrophenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022843738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
Z Feng, Y Xie, F Hao, P Liu, H Luo - Journal of Molecular Catalysis A …, 2015 - Elsevier
A series of manganese metalloporphyrins were prepared and tested in cyclohexane oxidation. It has been found that the manganese 5,10,15,20-tetrakis(4-nitrophonyl) porphyrin (Mn-…
Number of citations: 47 www.sciencedirect.com
R Rahimi, F Fayyaz, M Rassa… - Iranian chemical …, 2016 - icc.journals.pnu.ac.ir
In this study, 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP) and its zinc porphyrin complex (ZnTNPP) were synthesized in situ using the microwave method and identified by UV-Vis…
Number of citations: 13 icc.journals.pnu.ac.ir
N Gündüz, T Gündüz, M Hayvali - Talanta, 1999 - Elsevier
The basicity of the symmetrical and unsymmetrical tetraphenylporphyrins, namely 5,10,15,20-tetraphenylporphyrin (I) (references), 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin (II), a …
Number of citations: 18 www.sciencedirect.com
T Zhou - Zeitschrift für Kristallographie-New Crystal Structures, 2022 - degruyter.com
The crystal structure of dimethanol-κ1O-(5,10,15,20-tetrakis(4-nitrophenyl)porphyrin-21,23-diido-κ4 O,O′,O″,O′″)manganese(III) trans-dicyanido-κ1C-bis(acetylacetonato-κ2 O,O′)ruthenium(III) …
Number of citations: 4 www.degruyter.com
H Li, X Ding, BH Han - Chemistry–A European Journal, 2016 - Wiley Online Library
We report a highly efficient iodine adsorbent achieved by rational design of a porous azo‐bridged porphyrin–phthalocyanine network (AzoPPN), which was synthesized by a catalyst‐…
G Tuerdi, N Kari, Y Yan, P Nizamidin, A Yimit - Sensors, 2017 - mdpi.com
The detection of hydrogen sulfide (H 2 S) and ethanediamine, toxic gases that are emitted from industrial processes, is important for health and safety. An optical sensor, based on the …
Number of citations: 21 www.mdpi.com
MAS Sakr, MA Saad - Journal of Molecular Structure, 2022 - Elsevier
The porphyrin and its derivatives are very important, as they are characterized by photo dynamic therapy (PDT), conjugation structures, and good optical properties and are sensitive …
Number of citations: 16 www.sciencedirect.com
HB Guo, YN Wang, K Guo, HT Lei… - Journal of …, 2022 - electrochem.xmu.edu.cn
Abstract: Understanding factors that influence the catalyst activity for oxygen reduction reaction (ORR) is essential for the rational design of efficient ORR catalysts. Regulating catalyst …
Number of citations: 7 electrochem.xmu.edu.cn
S Mishra, RK Yadav, S Singh… - Photochemistry and …, 2023 - Wiley Online Library
Photocatalysis is a defendable manner for production of several organic chemicals, energy and its storage from solar energy. For the evolution of metal free, cost‐effective catalyst a 2D …
Number of citations: 1 onlinelibrary.wiley.com
X Guo, M Chen, L Jing, J Li, Y Li, R Ding… - Colloids and Surfaces B …, 2021 - Elsevier
Rapid and efficient pesticide detection methods are particularly important due to the growing problems of pesticide residues. Here, a new azo-based porous organic polymer, Azo(Fe)…
Number of citations: 9 www.sciencedirect.com

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